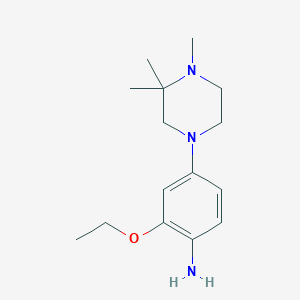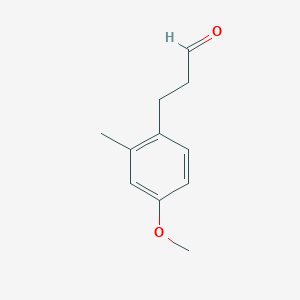
3-(4-Methoxy-2-methylphenyl)propanal
Overview
Description
3-(4-Methoxy-2-methylphenyl)propanal is an organic compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 3-(4-Methoxy-2-methylphenyl)propanal is1S/C11H14O2/c1-9-8-11(13-2)6-5-10(9)4-3-7-12/h5-8H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-(4-Methoxy-2-methylphenyl)propanal is a powder in physical form . It has a molecular weight of 178.23 . The compound should be stored at a temperature below -10 degrees .Scientific Research Applications
Synthesis and Characterization
- Psychoactive Substance Analysis : A study on the synthesis and characterization of mexedrone, a psychoactive substance structurally similar to 3-(4-Methoxy-2-methylphenyl)propanal, reveals insights into its analytical differentiation from its isomers and its uptake and releasing properties at various neurotransmitter transporters (McLaughlin et al., 2017).
- Synthesis of Azomethines and 4-Thiazolidinones : Research on the synthesis of compounds involving 2-methoxy-5-methylphenyl, a component of 3-(4-Methoxy-2-methylphenyl)propanal, highlights their potential biological activities, including antimicrobial and anticancer properties (Hirpara et al., 2003).
Analytical Characterizations
- Designer Drug Metabolism : A study on the metabolites of designer drugs, such as bk-MBDB and bk-MDEA, provides insights into their metabolic pathways and potential effects, which can inform research on similar compounds (Zaitsu et al., 2009).
- Diastereoselective Synthesis : Research into the diastereoselective synthesis of 2-Oxazoline-4-carboxylates, involving compounds structurally related to 3-(4-Methoxy-2-methylphenyl)propanal, underscores the importance of precise synthesis methods in creating biologically relevant compounds (Suga et al., 1994).
Pharmacological Studies
- Drug Delivery Systems : A study focusing on the synthesis and evaluation of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery, showcases the potential of derivatives and analogs of 3-(4-Methoxy-2-methylphenyl)propanal in enhancing drug delivery efficiency (Rautio et al., 2000).
Toxicological and Clinical Implications
- Neurotoxic Potential Analysis : The neurotoxic potential of m-methoxy-MPTP, a compound related to 3-(4-Methoxy-2-methylphenyl)propanal, was studied, providing important information about its effects on dopamine neurons and implications for Parkinson's disease (Zimmerman et al., 1986).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures .
properties
IUPAC Name |
3-(4-methoxy-2-methylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-8-11(13-2)6-5-10(9)4-3-7-12/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGVIGPBTKAHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-2-methylphenyl)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)
![Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B1425679.png)
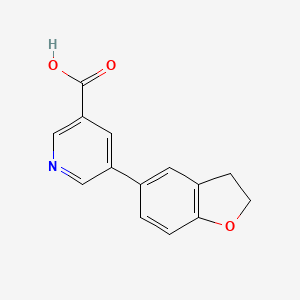
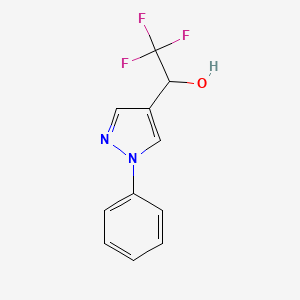
![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)
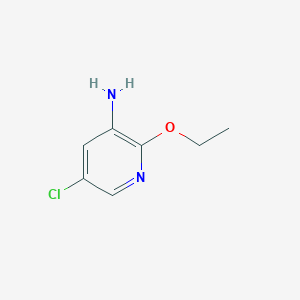
![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1425687.png)

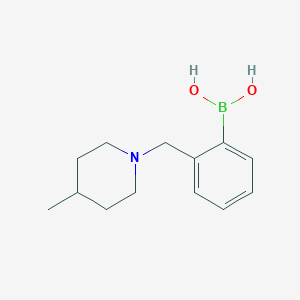
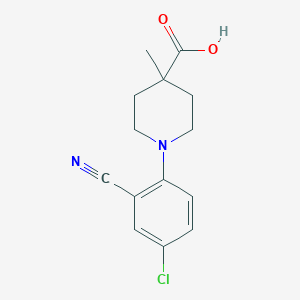
![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)

